

A Technical Guide to 2-(4-Methoxyphenyl)succinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(4-Methoxyphenyl)succinic acid**

Cat. No.: **B1584342**

[Get Quote](#)

This guide provides an in-depth examination of **2-(4-methoxyphenyl)succinic acid**, a versatile dicarboxylic acid derivative. It serves as a crucial intermediate in numerous fields, from pharmaceutical development to polymer science. This document will detail its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic considerations, discuss its key applications, and provide essential safety and handling protocols for laboratory and industrial settings.

Core Physicochemical Properties

2-(4-Methoxyphenyl)succinic acid, also known by its IUPAC name 2-(4-methoxyphenyl)butanedioic acid, is an aromatic compound characterized by a succinic acid moiety attached to a methoxy-substituted phenyl group.^[1] This structure imparts a unique combination of reactivity and solubility, making it a valuable building block in organic synthesis.^{[2][3]}

The molecular formula of the compound is C₁₁H₁₂O₅, and it has a molecular weight of approximately 224.21 g/mol.^{[1][2][4][5]} A comprehensive summary of its properties is presented below.

Molecular Structure

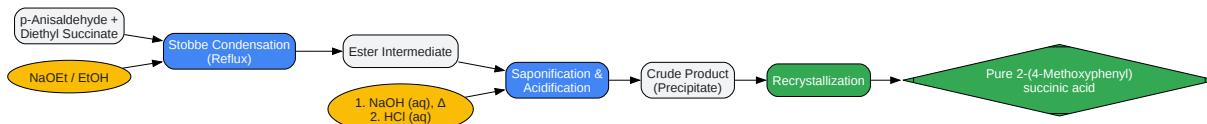
Caption: Molecular structure of **2-(4-methoxyphenyl)succinic acid**.

Data Summary Table

Property	Value	Source
IUPAC Name	2-(4-methoxyphenyl)butanedioic acid	[1]
Molecular Formula	C11H12O5	[1] [2] [4]
Molecular Weight	224.21 g/mol	[1] [2] [6]
CAS Number	6331-59-5	[1] [2] [4]
Appearance	Off-white to white powder	[2]
Boiling Point	355.9 °C at 760 mmHg	[4]
Flash Point	137 °C	[4]
Density	1.324 g/cm³	[4]
SMILES	<chem>COC1=CC=C(C=C1)C(CC(=O)O)C(=O)O</chem>	[1] [4]
InChIKey	SPOXAJHVFXSERNUHFFFAOYSA-N	[1]
XLogP3	0.9	[1] [4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	5	[4]

Synthesis and Mechanistic Insights

A common and efficient method for synthesizing aryl-substituted succinic acids is the Stobbe condensation. This reaction involves the condensation of a ketone or aldehyde with a succinic ester in the presence of a strong base. For **2-(4-methoxyphenyl)succinic acid**, this involves reacting p-anisaldehyde with diethyl succinate.


Causality of Experimental Choices:

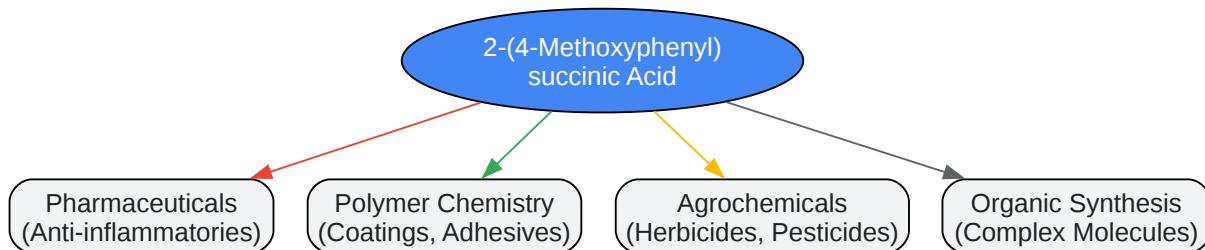
- **Base:** A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the α -carbon of the diethyl succinate, forming a carbanion. This nucleophile is necessary to initiate the attack on the electrophilic carbonyl carbon of p-anisaldehyde.
- **Solvent:** Anhydrous solvents like ethanol or tert-butanol are used to prevent quenching the strong base and to effectively solvate the reactants.
- **Hydrolysis:** The reaction initially forms an ester intermediate. A subsequent hydrolysis step, typically using a strong acid (e.g., HCl) or base (e.g., NaOH) followed by acidification, is essential to convert the ester groups into the final dicarboxylic acid.

Experimental Protocol: Stobbe Condensation

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (N₂ or Ar) to prepare a fresh solution of sodium ethoxide.
- **Addition of Reactants:** To the cooled sodium ethoxide solution, add a mixture of p-anisaldehyde and diethyl succinate dropwise with continuous stirring.
- **Reflux:** Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Saponification:** After cooling, pour the reaction mixture into water. Wash with diethyl ether to remove any unreacted aldehyde. The aqueous layer, containing the ester product, is then heated with aqueous sodium hydroxide to saponify the ester.
- **Acidification and Isolation:** Cool the basic solution in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2. The crude **2-(4-methoxyphenyl)succinic acid** will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **2-(4-methoxyphenyl)succinic acid**.

Key Applications in Research and Development

The bifunctional nature of **2-(4-methoxyphenyl)succinic acid** makes it a highly valuable intermediate in several industrial and research sectors.[2][3]

- **Pharmaceutical Development:** It is a key building block in the synthesis of various pharmaceutical agents.[7] Its structure is particularly relevant for developing anti-inflammatory and analgesic drugs.[2][7]
- **Polymer Chemistry:** The compound can be used as a monomer or a modifying agent in polymer synthesis.[7] Its incorporation into polymer chains can enhance properties such as thermal stability, mechanical strength, and adhesion, finding use in advanced coatings, adhesives, and plastics.[2][3]
- **Organic Synthesis:** Researchers employ it as a precursor for creating more complex molecules, enabling the exploration of novel chemical pathways and reactions.[2][7]
- **Agricultural Chemistry:** It serves as an intermediate in the formulation of agrochemicals, contributing to the development of more effective and targeted herbicides and pesticides.[2][7]
- **Biochemical Research:** The molecule is utilized in studies of metabolic pathways and enzyme interactions, offering insights into biological processes.[7]

Application Areas Diagram

[Click to download full resolution via product page](#)

Caption: Major application areas for **2-(4-methoxyphenyl)succinic acid**.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety when working with this compound.

Hazard Identification: According to the Globally Harmonized System (GHS), **2-(4-methoxyphenyl)succinic acid** is classified with the following hazards:

- H315: Causes skin irritation.[1][6]
- H318: Causes serious eye damage.[1]
- H335: May cause respiratory irritation.[1][6]

The signal word for this chemical is "Danger".[1]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8]
- Avoid generating dust.[8]
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

- Avoid contact with skin, eyes, and clothing.[8]
- In case of contact, rinse the affected area thoroughly with water. For eye contact, flush gently with water for 15-20 minutes and seek immediate medical attention.[8]

Storage:

- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]
- Keep containers tightly sealed to prevent moisture absorption and contamination.[8]
- Recommended storage temperature is between 0-8 °C.[2]

Conclusion

2-(4-Methoxyphenyl)succinic acid is a compound of significant scientific and commercial interest. Its defined molecular structure and weight, coupled with its versatile reactivity, establish it as a cornerstone intermediate in diverse chemical applications. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for professionals leveraging this molecule for innovation in drug discovery, materials science, and beyond.

References

- **2-(4-Methoxyphenyl)succinic acid** | C11H12O5 | CID 235913. PubChem. [\[Link\]](#)
- **2-(4-Methoxyphenyl)succinic acid**. LookChem. [\[Link\]](#)
- **2-(4-METHOXYBENZYL)SUCCINIC ACID** | CAS#:956-41-2. Chemsoc. [\[Link\]](#)
- **2-(4-methoxyphenyl)succinic acid** - 6331-59-5. Molbase. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(4-Methoxyphenyl)succinic acid | C11H12O5 | CID 235913 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(4-Methoxyphenyl)succinic acid | lookchem [lookchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to 2-(4-Methoxyphenyl)succinic Acid: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584342#2-4-methoxyphenyl-succinic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com